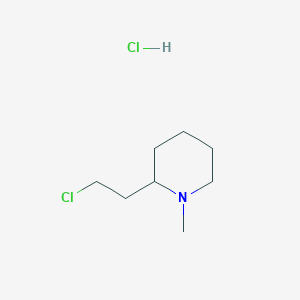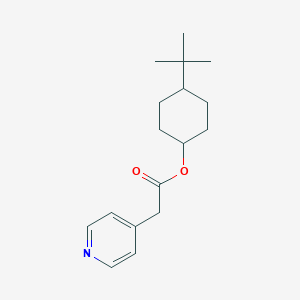
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a potent and selective 5-HT3 receptor antagonist that is widely used in scientific research.
Applications De Recherche Scientifique
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is widely used in scientific research for its potent and selective 5-HT3 receptor antagonism. It is used in studies related to the central nervous system, gastrointestinal system, and cancer research. In the central nervous system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in various physiological and pathological conditions such as anxiety, depression, and schizophrenia. In the gastrointestinal system, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the effects of serotonin on gut motility and secretion. In cancer research, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is used to study the role of serotonin in cancer cell proliferation and metastasis.
Mécanisme D'action
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate inhibits the action of serotonin, which is a neurotransmitter that is involved in various physiological and pathological processes.
Effets Biochimiques Et Physiologiques
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It also inhibits the release of various hormones such as gastrin and cholecystokinin. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist that can be used to study the role of serotonin in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods without degradation. However, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental settings. It also has a relatively short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research. One direction is the study of its effects on the immune system. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to have anti-inflammatory effects, and it may have potential as a therapeutic agent for various autoimmune diseases. Another direction is the study of its effects on cancer stem cells. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has been shown to inhibit the proliferation of cancer cells, and it may have potential as a therapeutic agent for various types of cancer. Finally, the development of novel formulations of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate with improved solubility and pharmacokinetic properties may expand its use in various experimental settings.
Conclusion:
In conclusion, 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate is a potent and selective 5-HT3 receptor antagonist that has various scientific research applications. It is synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, which is widely distributed in the central and peripheral nervous systems. 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the use of 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in scientific research, including the study of its effects on the immune system, cancer stem cells, and the development of novel formulations.
Méthodes De Synthèse
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate can be synthesized by the reaction between 1-bromo-4-(1,1-dimethylethyl)cyclohexane and 4-pyridineacetic acid in the presence of a base such as potassium carbonate. The reaction yields 4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate in high purity and yield.
Propriétés
Numéro CAS |
129175-17-3 |
|---|---|
Nom du produit |
4-(1,1-Dimethylethyl)cyclohexyl 4-pyridineacetate |
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-4-6-15(7-5-14)20-16(19)12-13-8-10-18-11-9-13/h8-11,14-15H,4-7,12H2,1-3H3 |
Clé InChI |
IKQALCFUJBVZDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=NC=C2 |
Synonymes |
4-tert-butylcyclohexyl 4-pyridylacetate t-BHPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



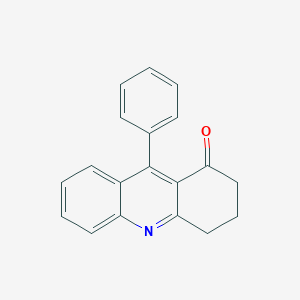
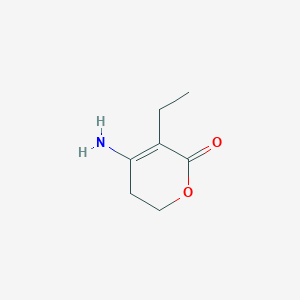
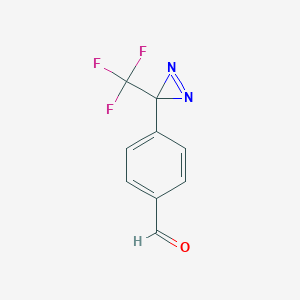
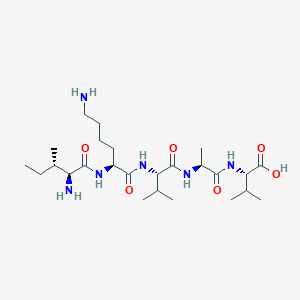
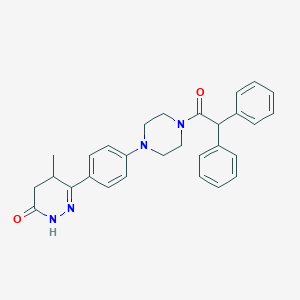
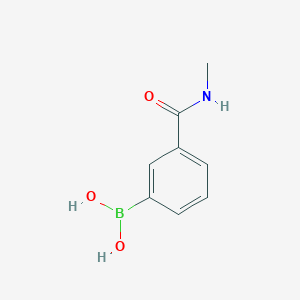
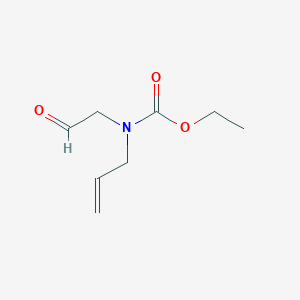
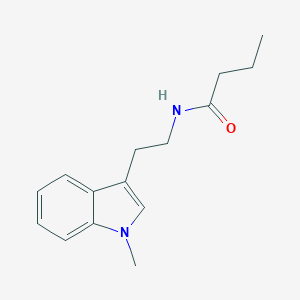
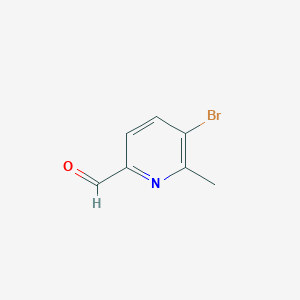
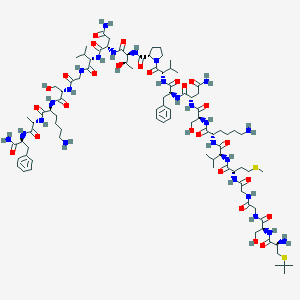
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
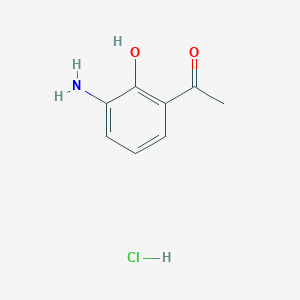
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
